1-(3-Iodophenoxy)-2-nitrobenzene
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Overview
Description
1-(3-Iodophenoxy)-2-nitrobenzene is an organic compound characterized by the presence of an iodine atom, a nitro group, and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Iodophenoxy)-2-nitrobenzene can be synthesized through a series of chemical reactions involving the iodination of phenoxybenzene followed by nitration. One common method involves the use of a palladium-catalyzed carbonylation reaction. The reaction typically proceeds under mild conditions using N,N-dimethylacetamide as a solvent and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 1-(3-Iodophenoxy)-2-aminobenzene.
Substitution: Formation of various substituted phenoxybenzene derivatives.
Scientific Research Applications
1-(3-Iodophenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Iodophenoxybenzene: Lacks the nitro group, resulting in different chemical reactivity.
2-Nitrophenoxybenzene: Lacks the iodine atom, affecting its halogen bonding capabilities.
4-Iodophenoxy-2-nitrobenzene: Positional isomer with different steric and electronic properties.
Properties
IUPAC Name |
1-(3-iodophenoxy)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXASHGQFZNXTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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